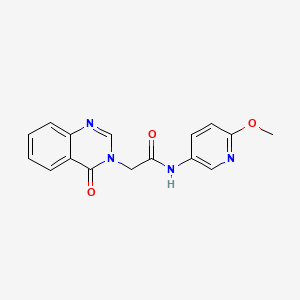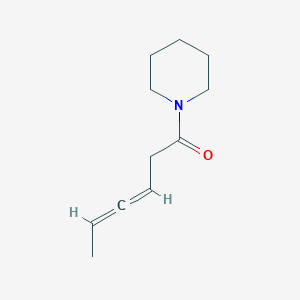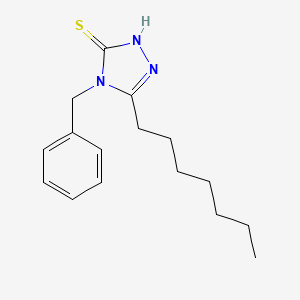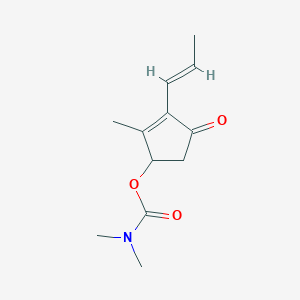![molecular formula C15H22N4 B14146834 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine CAS No. 89007-79-4](/img/structure/B14146834.png)
1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine is a compound that features a pyrrolidine ring and an indazole moiety The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, while the indazole is a bicyclic structure composed of fused benzene and pyrazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine typically involves the construction of the pyrrolidine ring followed by the attachment of the indazole moiety. One common method involves the cyclization of a suitable precursor to form the pyrrolidine ring, followed by functionalization to introduce the indazole group. The reaction conditions often include the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Applications De Recherche Scientifique
1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and indazole moiety can interact with these targets through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the compound’s observed biological effects .
Comparaison Avec Des Composés Similaires
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Indazole derivatives: Compounds containing the indazole moiety, such as 1H-indazole and 2H-indazole.
Uniqueness: 1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine is unique due to the combination of the pyrrolidine ring and indazole moiety, which can confer distinct biological activities and chemical properties. This combination allows for a diverse range of interactions with biological targets, making it a valuable compound in drug discovery and medicinal chemistry .
Propriétés
Numéro CAS |
89007-79-4 |
|---|---|
Formule moléculaire |
C15H22N4 |
Poids moléculaire |
258.36 g/mol |
Nom IUPAC |
1-(3-pyrrolidin-1-ylbutyl)indazol-3-amine |
InChI |
InChI=1S/C15H22N4/c1-12(18-9-4-5-10-18)8-11-19-14-7-3-2-6-13(14)15(16)17-19/h2-3,6-7,12H,4-5,8-11H2,1H3,(H2,16,17) |
Clé InChI |
GIYFCNZOOHTDBJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN1C2=CC=CC=C2C(=N1)N)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-pyridin-2-ylmethylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B14146751.png)
![2-[(12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetic acid](/img/structure/B14146752.png)
![N-[2-Methyl-5-(3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B14146753.png)


![(4E)-5-methyl-2-(4-nitrophenyl)-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14146762.png)


![2-[[6-Amino-2-(3-fluoroanilino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14146796.png)
![2-(2-Benzylsulfanyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylamino)-propan-1-ol](/img/structure/B14146798.png)


![4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine](/img/structure/B14146818.png)

